Dichloromethyl(3-phenylpropyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

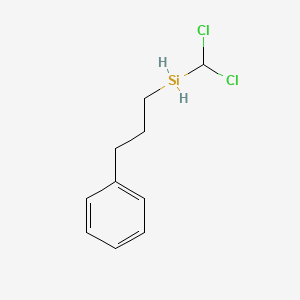

Dichloromethyl(3-phenylpropyl)silane (CAS 17776-66-8) is an organosilicon compound with the molecular formula C₁₀H₁₄Cl₂Si and an average molecular mass of 233.208 g/mol . Its structure consists of a silicon atom bonded to:

- A dichloromethyl group (–CH₂Cl₂),

- A methyl group (–CH₃),

- A 3-phenylpropyl group (–CH₂CH₂CH₂C₆H₅).

This compound is part of the broader class of chlorinated silanes, which are critical in materials science for modifying surfaces, synthesizing silicone polymers, and acting as coupling agents in composite materials . The phenylpropyl group introduces aromaticity and bulkiness, influencing its reactivity and compatibility with organic matrices, while the dichloromethyl group enhances hydrolytic activity, enabling silanol (Si–OH) formation for crosslinking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloromethyl(3-phenylpropyl)silane typically involves the reaction of 3-phenylpropylmagnesium bromide with dichloromethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

3-phenylpropylmagnesium bromide+dichloromethylchlorosilane→this compound+MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Dichloromethyl(3-phenylpropyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds.

Oxidation: The silicon-carbon bonds in this compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reaction is usually conducted at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

Major Products:

Substitution Reactions: Products include alkoxysilanes, aminosilanes, and other substituted silanes.

Hydrosilylation: The major products are organosilicon compounds with new silicon-carbon bonds.

Oxidation: Products include silanols and siloxanes.

Scientific Research Applications

Chemistry: Dichloromethyl(3-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as hydrophobic coatings and silicone-based polymers.

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

Medicine: this compound is explored for its potential in medical applications, including the development of silicone-based implants and prosthetics. Its ability to form biocompatible surfaces makes it a valuable material in medical device manufacturing.

Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives, sealants, and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Dichloromethyl(3-phenylpropyl)silane involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic molecules, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

The following table compares Dichloromethyl(3-phenylpropyl)silane with structurally related silanes, focusing on molecular properties, reactivity, and applications:

Structural and Reactivity Analysis

This compound vs. Trichloro(3-phenylpropyl)silane

- Substituents : The former has two Cl atoms and a methyl group, while the latter has three Cl atoms.

- Reactivity: Trichloro(3-phenylpropyl)silane is more reactive due to additional Cl atoms, leading to faster hydrolysis and silanol formation .

- Applications : this compound’s methyl group reduces hydrolysis rate compared to trichloro derivatives, making it suitable for controlled crosslinking in epoxy resins .

This compound vs. (3-Cyanopropyl)methyldichlorosilane

- Functional Groups: The cyano group (–CN) in the latter enables polarity-driven interactions, useful in chromatography or specialty polymers .

- Hydrolytic Sensitivity: this compound’s Cl atoms make it more moisture-sensitive than cyano-containing analogs .

This compound vs. (3-Chloropropyl)ethoxydimethylsilane

Q & A

Basic Question: What are the primary synthetic routes for Dichloromethyl(3-phenylpropyl)silane, and how can reaction conditions be optimized?

Methodological Answer :

- Hydrosilation : A common method involves hydrosilation of allylbenzene with dichloromethylsilane (CH₃SiHCl₂) under platinum catalysis. Reaction temperature (40–60°C) and solvent polarity (e.g., toluene vs. THF) significantly influence yield .

- Byproduct Management : Monitor for side products like dichloromethylvinylsilane via GC-MS; adjust stoichiometry (silane:alkene ratio 1:1.2) to minimize oligomerization .

- Optimization : Use design-of-experiments (DoE) to test variables (catalyst loading, time). For example, a 2² factorial design can isolate critical factors .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. FT-IR) for this compound derivatives be resolved?

Methodological Answer :

- Cross-Validation : Compare NMR (¹H, ¹³C, ²⁹Si) with FT-IR peaks (Si-Cl at ~480 cm⁻¹, Si-C at ~700 cm⁻¹). Discrepancies may arise from solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) or dynamic stereochemistry .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data. Adjust for solvent effects using COSMO-RS .

- Case Study : A 2024 study resolved conflicting Si-Cl stretching modes by correlating Raman spectroscopy with X-ray crystallography .

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer :

- Chromatography : GC-MS with a DB-5 column (30 m × 0.25 mm) to detect volatile impurities (e.g., unreacted dichloromethylsilane) .

- Elemental Analysis : Verify Cl content (theoretical: ~30.5%) via combustion ion chromatography. Deviations >1% indicate hydrolysis or contamination .

- NMR Quantification : Integrate ²⁹Si NMR peaks (δ −15 to −20 ppm for Si-Cl) to estimate silanol byproducts .

Advanced Question: How to design a study evaluating the environmental fate of this compound in aquatic systems?

Methodological Answer :

- Experimental Framework :

- Partitioning : Measure log Kow (octanol-water) via shake-flask method. Expected log Kow >3.5 suggests bioaccumulation potential .

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (pH 4–9) at 25°C. Monitor Si-Cl bond cleavage via conductivity measurements .

- Ecotoxicology : Use Daphnia magna (48h LC50) and algal growth inhibition tests (OECD 201). Compare with structurally similar silanes (e.g., dichloromethylvinylsilane) .

- Modeling : Apply QSAR models (EPI Suite) to predict biodegradation pathways and half-lives .

Basic Question: What theoretical frameworks guide reactivity studies of this compound with nucleophiles?

Methodological Answer :

- HSAB Theory : The hard Si⁴⁺ center favors reactions with hard nucleophiles (e.g., OH⁻). Kinetic studies (pseudo-first-order conditions) confirm faster hydrolysis vs. softer nucleophiles like amines .

- Frontier Molecular Orbital (FMO) : Calculate LUMO (Si-Cl σ*) energy to predict nucleophilic attack susceptibility. Lower LUMO energies correlate with higher reactivity .

Advanced Question: How to investigate the compound’s impact on mitochondrial function in eukaryotic cells?

Methodological Answer :

- In Vitro Assays :

- Omics Integration : Perform RNA-seq to identify dysregulated pathways (e.g., TCA cycle, oxidative phosphorylation) .

Basic Question: How to troubleshoot low yields in silane coupling reactions using this compound?

Methodological Answer :

- Moisture Control : Use Schlenk-line techniques under N₂. Test for H₂O contamination via Karl Fischer titration (target: <50 ppm) .

- Catalyst Screening : Compare Karstedt’s catalyst (Pt₂(dvs)₃) vs. Speier’s catalyst (H₂PtCl₆). Optimize loading (10–100 ppm Pt) via kinetic profiling .

Advanced Question: What methodologies address contradictions in silane’s thermal stability across studies?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Run under N₂ vs. air (10°C/min). Discrepancies often arise from oxidative degradation (e.g., SiO₂ formation above 200°C) .

- In Situ FT-IR : Monitor Si-Cl bond stability during heating. Correlate with mass loss events in TGA .

- Meta-Analysis : Review 10+ studies (2005–2024) to identify methodological outliers (e.g., heating rate, sample mass) .

Properties

Molecular Formula |

C10H14Cl2Si |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

dichloromethyl(3-phenylpropyl)silane |

InChI |

InChI=1S/C10H14Cl2Si/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2 |

InChI Key |

NVOADJUXMHJFLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[SiH2]C(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.